molecular formula C10H15N3 B8744864 5,6,7,8,9,10-Hexahydrocycloocta[d]pyrimidin-2-amine

5,6,7,8,9,10-Hexahydrocycloocta[d]pyrimidin-2-amine

Cat. No. B8744864
M. Wt: 177.25 g/mol
InChI Key: QAKWXEQPNIBLJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6,7,8,9,10-Hexahydrocycloocta[d]pyrimidin-2-amine is a useful research compound. Its molecular formula is C10H15N3 and its molecular weight is 177.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5,6,7,8,9,10-Hexahydrocycloocta[d]pyrimidin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,6,7,8,9,10-Hexahydrocycloocta[d]pyrimidin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5,6,7,8,9,10-Hexahydrocycloocta[d]pyrimidin-2-amine

Molecular Formula

C10H15N3

Molecular Weight

177.25 g/mol

IUPAC Name

5,6,7,8,9,10-hexahydrocycloocta[d]pyrimidin-2-amine

InChI

InChI=1S/C10H15N3/c11-10-12-7-8-5-3-1-2-4-6-9(8)13-10/h7H,1-6H2,(H2,11,12,13)

InChI Key

QAKWXEQPNIBLJX-UHFFFAOYSA-N

Canonical SMILES

C1CCCC2=NC(=NC=C2CC1)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Cyclooctanone (5.0 g, 39.7 mmol) and t-butoxy bis(dimethylamino)methane (6.9 g, 39.7 mmol) were heated at 100° C. for 18 h. The solvent was removed under vacuum. The crude residue was taken up in anhydrous ethanol (80 mL). Guanidine hydrochloride (7.6 g, 0.08 Mol, 2 eq.) and sodium metal (1.84 g, 0.08 Mol) were added. After the sodium dissolved, the mixture was heated to reflux for 41 h. After cooling to ambient temperature, sodium metal (0.47 g) and guanidine hydrochloride (1.5 g) were added and heating was resumed for another 23 h. The reaction mixture was concentrated under vacuum and then partitioned between chloroform and water. The aqueous layer was extracted once with chloroform. The combined organic layers were washed with saturated aqueous sodium chloride solution, dried over anhydrous sodium sulfate and concentrated under vacuum to give 5,6,7,8,9,10-hexahydrocycloocta[d]pyrimidin-2-amine as a pale yellow solid, 5.51 g; 1H NMR (CDCl3, 300 MHz) 7.92 (s, 1H), 5.19 (br s, 2H), 2.67 (m, 2H), 2.57 (m, 2H), 1.74 (m, 2H), 1.59 (m, 2H), 1.25-1.50 (m, 4H) ppm; 13C NMR (CDCl3, 75 MHz) 170.41, 162.09, 157.55, 123.62, 34.19, 32.60, 30.14, 28.64, 26.30, 26.05; MS (ES) 178 (M+H). The aniline, 5,6,7,8,9,10-hexahydrocycloocta[d]pyrimidin-2-amine, can be used to make the corresponding hydrazine as outlined below, or alternatively, can be used as an aniline (B) as outlined in Reaction Scheme 1 above.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
6.9 g
Type
reactant
Reaction Step One
Quantity
7.6 g
Type
reactant
Reaction Step Two
Quantity
1.84 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.47 g
Type
reactant
Reaction Step Four
Quantity
1.5 g
Type
reactant
Reaction Step Four

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